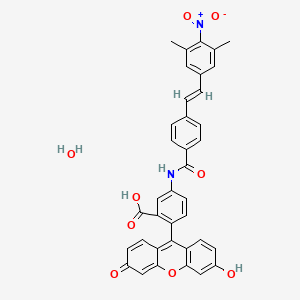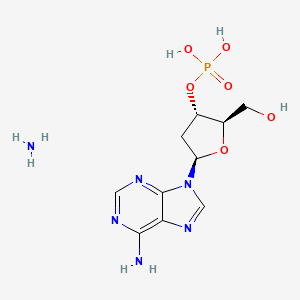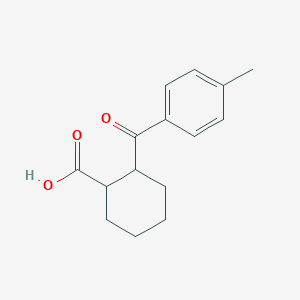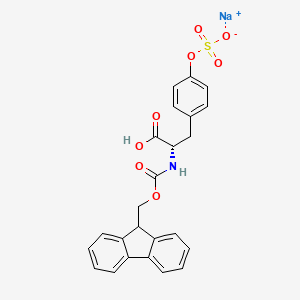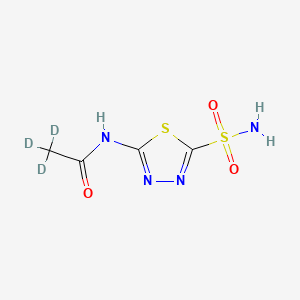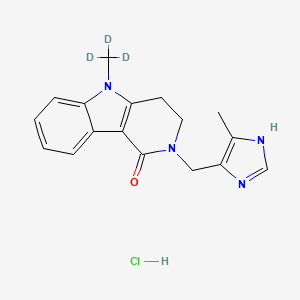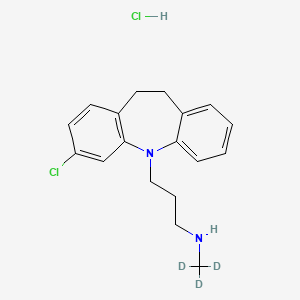
Fumarate hydratase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fumarate hydratase-IN-1, also known as compound 2, is a cell-permeable fumarate hydratase inhibitor . It has been found to have antiproliferative activity against several cancer cell lines with a mean IC50 of 2.2 μM .
Molecular Structure Analysis
The molecular weight of Fumarate hydratase-IN-1 is 446.54 and its formula is C27H30N2O4 . For a detailed molecular structure, you may refer to resources like the RCSB Protein Data Bank .
Chemical Reactions Analysis
Fumarate hydratase-IN-1 inhibits fumarate hydratase, leading to increased fumarate levels and downstream suppression of mitochondrial respiration . This impacts cellular metabolic states and cytokine balance shift in innate immunity .
Physical And Chemical Properties Analysis
Fumarate hydratase-IN-1 is a solid substance with an off-white to yellow color . It is soluble in DMSO at a concentration of 50 mg/mL . The compound is stable for up to 3 years when stored as a powder at -20°C, and for up to 2 years when stored in solvent at -80°C .
Mechanism of Action
Fumarate hydratase-IN-1 acts as a fumarate hydratase inhibitor, leading to increased fumarate levels . Increased fumarate levels have been associated with the suppression of mitochondrial respiration, impacting cellular metabolic states and cytokine balance shift in innate immunity . This mechanism of action is still under investigation .
Future Directions
Understanding the biology of fumarate hydratase and how its mutations promote transformation will be vital to establish novel paradigms of oncometabolism . Future research could also explore the potential therapeutic interventions to treat fumarate hydratase-deficient tumours . Another interesting direction could be the combined therapy targeting PCSK9 and PD-1, which may be beneficial for patients with colorectal cancer and low FH expression .
properties
IUPAC Name |
ethyl (3S,3aR)-3-[2-(methylamino)-2-oxoethyl]-2-oxo-1-[(4-phenylphenyl)methyl]-3,4,5,6-tetrahydroindole-3a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-3-33-26(32)27-16-8-7-11-23(27)29(25(31)22(27)17-24(30)28-2)18-19-12-14-21(15-13-19)20-9-5-4-6-10-20/h4-6,9-15,22H,3,7-8,16-18H2,1-2H3,(H,28,30)/t22-,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGLXHHVYNTCPD-AJTFRIOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC=C1N(C(=O)C2CC(=O)NC)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12CCCC=C1N(C(=O)[C@H]2CC(=O)NC)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fumarate hydratase-IN-1 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



